molecular formula C5H4ClNS B2382707 [(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile CAS No. 113079-33-7

[(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile

Cat. No.: B2382707
CAS No.: 113079-33-7
M. Wt: 145.6
InChI Key: SIVMBZMEIODFSN-UHFFFAOYSA-N
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Description

[(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile is a versatile chemical compound with the molecular formula C₅H₄ClNS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile typically involves the reaction of 4-chlorobut-2-yne-1-thiol with cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

[(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, typically using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; low temperatures, often in an inert atmosphere.

    Substitution: Amines, alkoxides; room temperature to slightly elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Amino derivatives, alkoxy derivatives

Scientific Research Applications

[(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of [(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the sulfanyl and carbonitrile functional groups, which can form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

[(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile can be compared with other similar compounds, such as:

    [(4-Chlorobut-2-yn-1-yl)thio]acetonitrile: Similar structure but with an acetonitrile group instead of a carbonitrile group.

    [(4-Chlorobut-2-yn-1-yl)sulfanyl]acetate: Contains an acetate group instead of a carbonitrile group.

    [(4-Chlorobut-2-yn-1-yl)sulfanyl]benzene: Contains a benzene ring instead of a carbonitrile group.

Properties

IUPAC Name

4-chlorobut-2-ynyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNS/c6-3-1-2-4-8-5-7/h3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVMBZMEIODFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CCCl)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113079-33-7
Record name [(4-chlorobut-2-yn-1-yl)sulfanyl]carbonitrile
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